2-chloro-N-(3-chloro-2-methylphenyl)propanamide 2-chloro-N-(3-chloro-2-methylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 930395-62-3
VCID: VC7899680
InChI: InChI=1S/C10H11Cl2NO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)C(C)Cl
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.1 g/mol

2-chloro-N-(3-chloro-2-methylphenyl)propanamide

CAS No.: 930395-62-3

Cat. No.: VC7899680

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.1 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(3-chloro-2-methylphenyl)propanamide - 930395-62-3

Specification

CAS No. 930395-62-3
Molecular Formula C10H11Cl2NO
Molecular Weight 232.1 g/mol
IUPAC Name 2-chloro-N-(3-chloro-2-methylphenyl)propanamide
Standard InChI InChI=1S/C10H11Cl2NO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Standard InChI Key WYZJPDWXOMIWMT-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)C(C)Cl
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)C(C)Cl

Introduction

Structural and Molecular Characteristics

Molecular Identity

The compound’s IUPAC name is 2-chloro-N-(3-chloro-2-methylphenyl)propanamide, with a molecular weight of 232.11 g/mol . Key identifiers include:

  • SMILES: CC1=C(C=CC=C1Cl)NC(=O)C(C)Cl

  • InChIKey: WYZJPDWXOMIWMT-UHFFFAOYSA-N

  • CAS Registry Number: 930395-62-3

The structure features a chloro-substituted propanamide group attached to a 3-chloro-2-methylphenyl ring, enabling diverse chemical interactions .

Crystallographic Data

X-ray diffraction studies reveal disorder in the chlorine and terminal methyl positions, with major disorder component occupancies of 0.768–0.783 . The acetamide moiety exhibits a near-linear C—N—C—C torsion angle of 178.97–179.00°, indicative of minimal steric hindrance .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via amide bond formation between 3-chloro-2-methylaniline and 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) :

3-Chloro-2-methylaniline + 2-Chloropropanoyl ChlorideBaseC10H11Cl2NO+HCl\text{3-Chloro-2-methylaniline + 2-Chloropropanoyl Chloride} \xrightarrow{\text{Base}} \text{C}_{10}\text{H}_{11}\text{Cl}_2\text{NO} + \text{HCl}

Purification typically involves recrystallization or column chromatography.

Industrial Manufacturing

Continuous flow reactors are employed for scalable production, optimizing safety and yield. Automated systems ensure consistent purity (>99%), critical for pharmaceutical intermediates .

Physicochemical Properties

Solubility and Thermal Behavior

Solubility studies in binary solvent mixtures (e.g., ethyl acetate + hexane) demonstrate temperature-dependent behavior :

Solvent SystemTemperature Range (K)Solubility (mol/L) at 298 K
Ethyl acetate + hexane273.43–327.670.12–0.45
Toluene + hexane273.24–331.620.08–0.38
Acetone + hexane269.81–318.800.15–0.52

The compound’s melting point is 110–111°C, with a predicted boiling point of 330.6±25.0°C .

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) shows resonances at δ 7.25 (aromatic H), 2.35 (CH₃), and 1.55 ppm (CH₂Cl) .

  • Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts range from 147.0–160.5 Ų .

Chemical Reactivity and Derivatives

Substitution Reactions

The chlorine atoms undergo nucleophilic substitution with amines or thiols, forming derivatives like N-alkylated propanamides. For example:

C10H11Cl2NO+NH3C10H12ClN2O+HCl\text{C}_{10}\text{H}_{11}\text{Cl}_2\text{NO} + \text{NH}_3 \rightarrow \text{C}_{10}\text{H}_{12}\text{ClN}_2\text{O} + \text{HCl}

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine.

  • Oxidation: The methyl group oxidizes to a carboxylic acid using KMnO₄.

Biological Activity and Applications

Antimicrobial Properties

The compound exhibits broad-spectrum activity against bacterial pathogens:

Bacterial StrainMinimum Inhibitory Concentration (µM)
Staphylococcus aureus5.64–77.38
Escherichia coli2.33–156.47
Bacillus subtilis4.69–22.90

Pharmaceutical Intermediates

It serves as a precursor in synthesizing local anesthetics (e.g., prilocaine impurities) and anticancer agents .

Agrochemical Applications

Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

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